molecular formula C17H13NS B14512216 12H-Benzo[a]phenothiazine, 10-methyl- CAS No. 63042-53-5

12H-Benzo[a]phenothiazine, 10-methyl-

Cat. No.: B14512216
CAS No.: 63042-53-5
M. Wt: 263.4 g/mol
InChI Key: UJNVUBBFCMOTTA-UHFFFAOYSA-N
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Description

12H-Benzo[a]phenothiazine, 10-methyl-: is a heterocyclic compound that belongs to the phenothiazine family. This compound is characterized by its unique structure, which includes a fused tricyclic system with sulfur and nitrogen atoms. It has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12H-Benzo[a]phenothiazine, 10-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-chlorobenzaldehyde in the presence of a base, followed by cyclization to form the phenothiazine core. The methylation of the nitrogen atom is achieved using methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods: Industrial production of 12H-Benzo[a]phenothiazine, 10-methyl- often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 12H-Benzo[a]phenothiazine, 10-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 12H-Benzo[a]phenothiazine, 10-methyl- is used as a photoredox catalyst in various chemical reactions, including atom transfer radical polymerization (ATRP) and oxidative coupling reactions. Its unique redox properties make it an efficient catalyst for these processes .

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules and disrupt cellular processes is of particular interest .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including their use as antipsychotic and anti-inflammatory agents. The unique structure of phenothiazines allows for diverse pharmacological activities .

Industry: In the industrial sector, 12H-Benzo[a]phenothiazine, 10-methyl- is used in the synthesis of dyes and pigments. Its ability to undergo various chemical modifications makes it a valuable intermediate in the production of colorants .

Mechanism of Action

The mechanism of action of 12H-Benzo[a]phenothiazine, 10-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating redox reactions. In biological systems, it can intercalate with DNA, disrupt cellular membranes, and inhibit enzyme activity, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 12H-Benzo[a]phenothiazine, 10-methyl- stands out due to its extended conjugation and unique redox properties. These characteristics make it a versatile compound for various applications, including catalysis, medicine, and material science .

Properties

CAS No.

63042-53-5

Molecular Formula

C17H13NS

Molecular Weight

263.4 g/mol

IUPAC Name

10-methyl-12H-benzo[a]phenothiazine

InChI

InChI=1S/C17H13NS/c1-11-6-8-15-14(10-11)18-17-13-5-3-2-4-12(13)7-9-16(17)19-15/h2-10,18H,1H3

InChI Key

UJNVUBBFCMOTTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(N2)C4=CC=CC=C4C=C3

Origin of Product

United States

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